molecular formula C27H18FN3O2S B2418277 (Z)-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-(1H-indol-3-yl)-3-oxopropanenitrile CAS No. 900134-19-2

(Z)-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-(1H-indol-3-yl)-3-oxopropanenitrile

Cat. No.: B2418277
CAS No.: 900134-19-2
M. Wt: 467.52
InChI Key: ZKCBSZUYPQOPOY-MEFGMAGPSA-N
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Description

(Z)-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-(1H-indol-3-yl)-3-oxopropanenitrile is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone ring, an indole moiety, and a nitrile group, makes it a subject of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-(1H-indol-3-yl)-3-oxopropanenitrile typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Thiazolidinone Ring: The thiazolidinone ring can be synthesized by the reaction of a substituted benzylamine with a thioglycolic acid derivative under acidic conditions.

    Introduction of Indole Moiety: The indole group can be introduced through a condensation reaction with an appropriate indole derivative.

    Formation of the Final Compound: The final step involves the reaction of the intermediate with a nitrile-containing reagent under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine or other reduced forms.

    Substitution: The compound can undergo substitution reactions, especially at the aromatic rings, where halogen or other substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

Biologically, (Z)-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-(1H-indol-3-yl)-3-oxopropanenitrile may exhibit antimicrobial, anti-inflammatory, and anticancer activities. It can be used in studies to explore its potential as a therapeutic agent.

Medicine

In medicine, this compound could be investigated for its potential use in drug development. Its diverse biological activities make it a candidate for the treatment of various diseases, including infections, inflammatory conditions, and cancers.

Industry

Industrially, this compound can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its synthesis and functionalization can lead to the production of valuable intermediates and final products.

Mechanism of Action

The mechanism of action of (Z)-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-(1H-indol-3-yl)-3-oxopropanenitrile likely involves interaction with specific molecular targets and pathways. For example:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a thiazolidinone ring, such as pioglitazone and rosiglitazone, are known for their antidiabetic properties.

    Indole Derivatives: Indole-containing compounds, like indomethacin and tryptophan, exhibit a wide range of biological activities.

    Nitrile-Containing Compounds: Nitrile groups are found in various bioactive molecules, including pharmaceuticals and agrochemicals.

Uniqueness

The uniqueness of (Z)-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-(1H-indol-3-yl)-3-oxopropanenitrile lies in its combination of structural features. The presence of a thiazolidinone ring, an indole moiety, and a nitrile group in a single molecule provides a unique scaffold for the development of new therapeutic agents with diverse biological activities.

Properties

IUPAC Name

(2Z)-2-[5-[(4-fluorophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-3-(1H-indol-3-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18FN3O2S/c28-18-12-10-17(11-13-18)14-24-26(33)31(19-6-2-1-3-7-19)27(34-24)21(15-29)25(32)22-16-30-23-9-5-4-8-20(22)23/h1-13,16,24,30H,14H2/b27-21-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCBSZUYPQOPOY-MEFGMAGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(SC2=C(C#N)C(=O)C3=CNC4=CC=CC=C43)CC5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N\2C(=O)C(S/C2=C(/C#N)\C(=O)C3=CNC4=CC=CC=C43)CC5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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